molecular formula C14H20FN5 B11748898 1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1856091-03-6

1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11748898
CAS No.: 1856091-03-6
M. Wt: 277.34 g/mol
InChI Key: HVNLJRPOCABLDY-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by functionalization at specific positions. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further reactions to introduce the cyclopentyl and fluoroethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of cyclopentyl, fluoroethyl, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1856091-03-6

Molecular Formula

C14H20FN5

Molecular Weight

277.34 g/mol

IUPAC Name

1-cyclopentyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H20FN5/c1-2-19-14(15)11(8-17-19)7-16-12-9-18-20(10-12)13-5-3-4-6-13/h8-10,13,16H,2-7H2,1H3

InChI Key

HVNLJRPOCABLDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)C3CCCC3)F

Origin of Product

United States

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